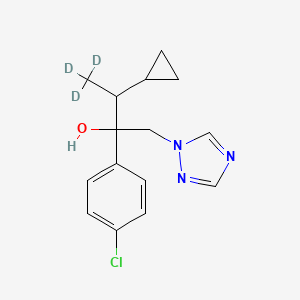
Cycloprocanazole-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloprocanazole-d3 is a stable isotope-labeled analog of α-(4-Chlorophenyl)-α-(1-cyclopropylethyl)-1H-1,2,4-triazole-1-ethanolThis compound is primarily used in analytical method development, method validation, and quality control applications .
Métodos De Preparación
The synthesis of Cycloprocanazole-d3 involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and cyclopropyl groups. The final step involves the incorporation of deuterium atoms to obtain the labeled compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Cycloprocanazole-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Cycloprocanazole-d3 has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Biology: The compound is used in biological studies to trace metabolic pathways and understand the behavior of similar compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: This compound is used in the development of agrochemicals and fungicides
Mecanismo De Acción
The mechanism of action of Cycloprocanazole-d3 involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to various biological effects. The triazole ring plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol synthesis in fungi .
Comparación Con Compuestos Similares
Cycloprocanazole-d3 is unique due to its stable isotope labeling, which allows for precise analytical measurements. Similar compounds include:
Cyproconazole: A fungicide with a similar structure but without deuterium labeling.
Propiconazole: Another triazole fungicide with a different substitution pattern.
Tebuconazole: A triazole fungicide with a similar mode of action but different chemical structure.
These compounds share similar applications but differ in their chemical properties and specific uses .
Propiedades
Fórmula molecular |
C15H18ClN3O |
|---|---|
Peso molecular |
294.79 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-cyclopropyl-4,4,4-trideuterio-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3/i1D3 |
Clave InChI |
UFNOUKDBUJZYDE-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
SMILES canónico |
CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


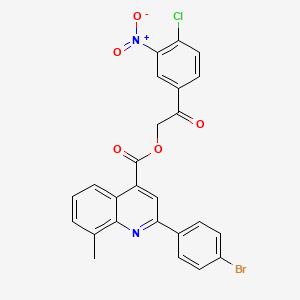
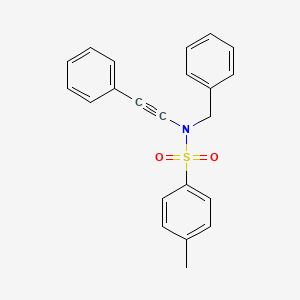
![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
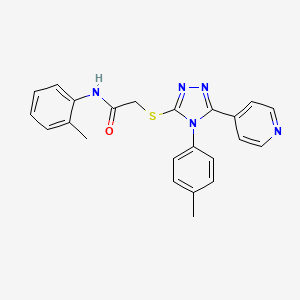
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)
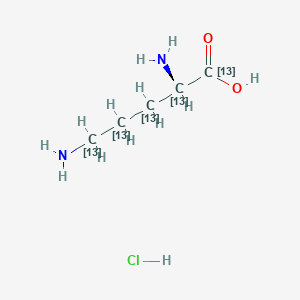
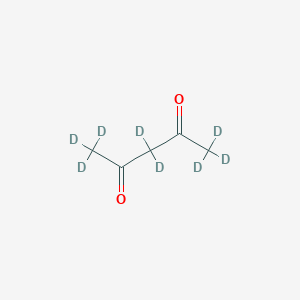

![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)
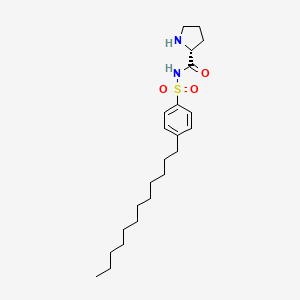
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
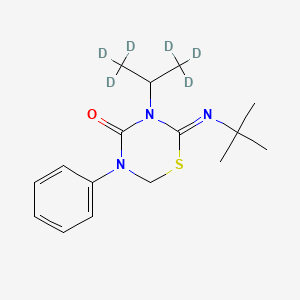
![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)
